lacto-n-Fucopentaose III

Description

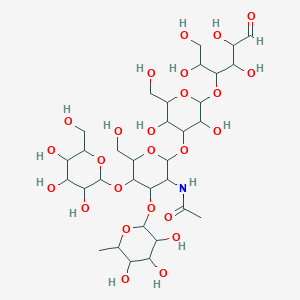

Lacto-N-Fucopentaose III (LNFP III) is a fucosylated human milk oligosaccharide (HMO) with the chemical formula C₃₂H₅₅NO₂₅ and a molecular weight of 853.77 g/mol . Structurally, it consists of a lactose core (Galβ1-4Glc) extended with N-acetyllactosamine (Galβ1-3GlcNAc) and a terminal α1-3-linked fucose residue (Fucα1-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc) . LNFP III is classified as a type 1 chain HMO due to its Galβ1-3GlcNAc linkage, distinguishing it from type 2 chain HMOs like lacto-N-neotetraose (LNnT; Galβ1-4GlcNAc) .

It is detectable in human milk at median concentrations of 0.12–0.14 g/L, making it one of the more abundant fucosylated HMOs . Its immunomodulatory properties include promoting T-helper 2 (TH2) polarization, inhibiting autoimmune disorders, and enhancing antigen-presenting cell (APC) functions .

Properties

IUPAC Name |

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)57-27-15(33-9(2)39)29(54-14(7-38)26(27)56-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYQZGAEYLPOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55NO25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865232 | |

| Record name | 6-Deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexopyranosyl-(1->3)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Strategy and Intermediate Assembly

The chemical synthesis of LNFPIII, as described by Huang et al., employs a modular approach to construct the pentasaccharide backbone. The retrosynthetic pathway divides LNFPIII into two key intermediates: a fucosylated trisaccharide and a disaccharide bearing an activated linker. The synthesis begins with the preparation of disaccharide 10 (β-D-Galactopyranosyl-(1→3)-β-D-GlcNAc) via a regioselective glycosylation between a galactose donor and a glucosamine acceptor. Stereochemical control is achieved using benzyl ether protective groups and a trichloroacetimidate activator under Schmidt glycosylation conditions.

The second critical intermediate, pentasaccharide 12 , is assembled through a fucosylation step. A fucose residue is introduced at the O-4 position of the terminal galactose via a thioglycoside donor, leveraging the stereodirecting effect of a participating acetyl group on the C-2 hydroxyl of the galactose acceptor. This step achieves >90% regioselectivity and α-anomeric configuration, confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Deprotection and Conjugation Techniques

Following glycosylation, a Birch reduction is employed to cleave benzyl ether protective groups. This one-pot reaction utilizes liquid ammonia and lithium metal at −78°C, achieving quantitative deprotection without compromising the glycosidic linkages. The final step involves conjugating the deprotected pentasaccharide to human serum albumin (HSA) using a UV-promoted radical addition. A thiol-terminated aglycone linker is attached to LNFPIII via a photoinitiated thiol-ene reaction, enabling covalent binding to HSA’s cysteine residues.

Table 1: Key Steps in Chemical Synthesis of LNFPIII

| Step | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Disaccharide formation | Trichloroacetimidate, BF₃·OEt₂, CH₂Cl₂, 0°C | 85 | β(1→3) linkage |

| Fucosylation | Thioglycoside donor, NIS/TfOH, CH₂Cl₂, −40°C | 78 | α(1→4) configuration |

| Birch reduction | Li/NH₃(l), THF, −78°C | 95 | Full deprotection |

| HSA conjugation | UV light (365 nm), DTT, PBS buffer | 65 | >90% efficiency |

Enzymatic Synthesis Using Engineered Transfucosidases

Mutagenesis of Bifidobacterium longum α-L-Fucosidase

Enzymatic synthesis offers a sustainable alternative to chemical methods. Taillet et al. engineered the α-L-fucosidase from Bifidobacterium longum subsp. infantis (BiAfcB) to enhance its transfucosylation activity. Site-directed mutagenesis at residues Leu321 and Phe34 generated the double mutant L321P/F34I-BiAfcB, which exhibited a 5.3-fold increase in transfucosylation efficiency compared to the wild-type enzyme. This mutant preferentially transfers fucose from 3′-fucosyllactose (3FL) to lacto-N-tetraose (LNT), forming LNFPIII with minimal hydrolysis byproducts.

Reaction Optimization and Substrate Scope

Under optimized conditions (200 mM 3FL, 200 mM LNT, pH 6.0, 37°C), the L321P/F34I-BiAfcB mutant achieved a 21% yield of LNFPIII within 24 hours. Capillary electrophoresis and mass spectrometry confirmed the product’s structure, while kinetic studies revealed a k<sub>cat</sub>/K<sub>m</sub> of 4.7 × 10³ M⁻¹s⁻¹ for the transfucosylation reaction. The enzyme also demonstrated broad acceptor promiscuity, synthesizing fucosylated human milk oligosaccharides (HMOs) like lacto-N-difucohexaose I (LNDFH-I) and fucosyl-para-lacto-N-neohexaose (F-p-LNnH).

Table 2: Enzymatic Synthesis of LNFPIII Using BiAfcB Variants

| Enzyme Variant | Donor/Acceptor | Yield (%) | k<sub>cat</sub>/K<sub>m</sub> (M⁻¹s⁻¹) |

|---|---|---|---|

| Wild-type BiAfcB | 3FL (20 mM)/LNT | 6 | 1.2 × 10³ |

| L321P-BiAfcB | 3FL (200 mM)/LNT | 28 | 3.8 × 10³ |

| L321P/F34I-BiAfcB | 3FL (200 mM)/LNT | 32 | 4.7 × 10³ |

Downstream Processing and Formulation

Spray-Drying for Powder Stabilization

A patent by Sprenger et al. discloses a method to produce spray-dried LNFPIII powders for industrial applications. The process involves dissolving LNFPIII in aqueous solutions containing maltodextrin (10–20% w/v) or cyclodextrins, followed by spray-drying at an inlet temperature of 160–180°C and a feed rate of 5–10 mL/min. The resultant powder exhibits a moisture content <5% and a particle size distribution of 10–50 µm, ensuring stability during storage and transport.

Analytical Characterization

Post-synthesis characterization relies on high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C heteronuclear single quantum coherence (HSQC), verifies glycosidic linkage configurations and anomeric purity.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Chemical synthesis provides precise control over regioselectivity and stereochemistry but requires multi-step protection/deprotection sequences, limiting scalability (overall yield: 32–40%). Enzymatic methods, while less labor-intensive, face challenges in donor substrate availability and enzyme stability. The L321P/F34I-BiAfcB mutant offers a scalable solution, with yields surpassing 30% at preparative scales.

Cost and Environmental Impact

Enzymatic synthesis reduces reliance on toxic solvents (e.g., CH₂Cl₂, NH₃) and eliminates heavy metal catalysts, aligning with green chemistry principles. Conversely, chemical methods generate significant waste, with an E-factor (kg waste/kg product) exceeding 120 due to protective group manipulations .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction would revert these to alcohols.

Scientific Research Applications

Immunomodulatory Effects

LNFPIII has been extensively studied for its immunomodulatory properties, particularly in autoimmune diseases and inflammatory conditions.

- Experimental Autoimmune Encephalomyelitis (EAE) : LNFPIII treatment has shown promising results in reducing the severity of EAE, a model for multiple sclerosis. It modulates the immune response by skewing it towards a Th2 profile, increasing IL-10 production, and enhancing the expression of immune regulatory enzymes in inflammatory monocytes. This modulation leads to reduced central nervous system inflammation and T cell suppression .

- Gulf War Illness (GWI) : In animal models of GWI, LNFPIII coadministration has been found to ameliorate acute synaptic transmission deficits caused by exposure to neurotoxic agents. It enhances hippocampal synaptic plasticity and alters cytokine production, indicating its potential as a therapeutic agent for neurological impairments linked to chronic stress and inflammation .

Anti-inflammatory Properties

LNFPIII exhibits anti-inflammatory effects that can be harnessed for treating metabolic disorders and obesity-related inflammation.

- Diet-Induced Obesity : In studies involving diet-induced obesity models, LNFPIII conjugates have improved metabolic homeostasis by enhancing insulin signaling and reducing inflammatory markers in adipose tissue. This suggests that LNFPIII could be beneficial in managing obesity-related chronic inflammation .

- Conjugation with Dextran : The therapeutic effects of LNFPIII are often enhanced when conjugated with carriers like dextran. Such conjugates have been shown to improve glucose tolerance and decrease macrophage infiltration in adipose tissue, highlighting their potential application in treating metabolic syndrome .

Neuroprotective Applications

The neuroprotective effects of LNFPIII are particularly relevant in the context of cognitive impairments associated with various neurological disorders.

- Synaptic Plasticity : Research indicates that LNFPIII can enhance long-term potentiation in hippocampal regions affected by neurotoxic exposures. This suggests its role in promoting cognitive functions and protecting against synaptic deficits .

Preclinical Studies and Mechanistic Insights

Several preclinical studies provide insights into the mechanisms through which LNFPIII exerts its effects.

- Cellular Mechanisms : The internalization of LNFPIII by antigen-presenting cells (APCs) is crucial for its immunomodulatory effects. Studies demonstrate that LNFPIII interacts with receptors on APCs, leading to alternative activation pathways that promote anti-inflammatory responses .

- Th2 Response Induction : The ability of LNFPIII to induce a Th2 response makes it a potential adjuvant in vaccine formulations or therapies aimed at enhancing immune tolerance .

Potential Commercial Applications

Given its bioactive properties, LNFPIII has potential applications in functional foods and nutraceuticals.

- Functional Foods : As a component of human milk, LNFPIII can be incorporated into infant formulas or dietary supplements aimed at enhancing immune function and gut health . Its low cytotoxicity further supports its use in food products aimed at vulnerable populations such as infants and the elderly.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and glycosidic linkages suggest it could interact with carbohydrate-binding proteins or enzymes involved in glycosylation processes.

Comparison with Similar Compounds

LNFP III vs. LNFP II and LNFP V

LNFP III vs. Sialylated HMOs (e.g., 6′-SL)

Biological Activity

Lacto-N-fucopentaose III (LNFPIII) is a fucosylated oligosaccharide predominantly found in human milk. It has garnered attention for its immunomodulatory properties and potential therapeutic applications in various metabolic and autoimmune diseases. This article provides a detailed overview of the biological activity of LNFPIII, supported by research findings, data tables, and case studies.

LNFPIII exerts its immunomodulatory effects through several mechanisms:

- Cytokine Production : Treatment with LNFPIII has been shown to increase the production of anti-inflammatory cytokines such as IL-10 while reducing pro-inflammatory cytokines like TNF-α. This shift promotes a Th2-dominant immune response, which is beneficial in conditions like multiple sclerosis and other autoimmune disorders .

- Macrophage Activation : LNFPIII activates macrophages to adopt an M2-like phenotype, characterized by increased expression of markers such as Arginase 1 (Arg1) and Ym1. This activation leads to enhanced immune regulation and reduced inflammation .

- Signaling Pathways : The biological activity of LNFPIII is mediated through various signaling pathways, including the Erk-Ap1 pathway, which plays a crucial role in modulating inflammatory responses .

Case Studies

- Multiple Sclerosis Model : In an experimental autoimmune encephalomyelitis (EAE) model, LNFPIII treatment significantly reduced disease severity and CNS inflammation. Mice treated with LNFPIII exhibited increased expression of immune regulatory enzymes and decreased dendritic cell trafficking across the blood-brain barrier .

- Hepatic Lipid Metabolism : In diet-induced obese mice, LNFPIII improved glucose tolerance and insulin sensitivity while suppressing hepatic lipogenesis via the Fxr-α pathway. This suggests a protective role against metabolic disorders such as fatty liver disease .

- Gulf War Illness Model : Research indicated that LNFPIII ameliorated synaptic transmission deficits in a Gulf War Illness model. The compound enhanced long-term potentiation and altered inflammatory cytokine production in the hippocampus, suggesting neuroprotective effects .

Antibacterial Properties

LNFPIII also exhibits antibacterial properties, contributing to its role in gut health:

| Compound | Average Growth Reduction (%) | Average Viability Reduction (%) | Average Biofilm Reduction (%) |

|---|---|---|---|

| This compound | 26% | 14% | 0% |

| 3-Fucosyllactose | 15% | 0% | 4% |

| Difucosyllactose | 51% | 17% | 0% |

| Lactose | 3% | 0% | 0% |

This table illustrates the comparative antibacterial activity of LNFPIII against other human milk oligosaccharides, highlighting its efficacy in reducing bacterial growth and viability .

Q & A

Q. What are the standard chromatographic methods for detecting and quantifying LNFP III in complex biological matrices?

LNFP III is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection. For example, reverse-phase HPLC with a C18 column and isocratic elution using acetonitrile/water mixtures is commonly employed to separate LNFP III from other human milk oligosaccharides (HMOs) . Calibration curves using purified standards (e.g., 0.1–5 mg ranges) are critical for accurate quantification .

Q. What are the primary challenges in chemically synthesizing LNFP III, and how are they addressed?

Synthesis of LNFP III requires regioselective fucosylation of the lacto-N-tetraose backbone. Challenges include avoiding side reactions (e.g., over-fucosylation) and ensuring stereochemical purity. A reported method involves using benzylated lactose derivatives as intermediates, followed by enzymatic fucosylation with α1-3/4-fucosyltransferases to achieve the correct linkage . Nuclear magnetic resonance (NMR) and MS are used to confirm structural fidelity .

Q. How can researchers validate the purity of LNFP III synthesized in vitro?

Purity validation involves a combination of analytical techniques:

- NMR spectroscopy (e.g., ¹H and ¹³C NMR) to confirm the absence of unreacted precursors or byproducts.

- High-resolution MS to verify molecular weight and fragmentation patterns.

- Enzyme-linked immunosorbent assays (ELISAs) with fucose-specific antibodies to detect residual contaminants .

Advanced Research Questions

Q. How do structural variations in LNFP III influence its interactions with gut microbial glycosidases?

LNFP III’s α1-3/4-fucose residues are critical substrates for Bifidobacterium and Bacteroides species. Comparative studies using isomeric HMOs (e.g., LNFP I vs. III) reveal that subtle differences in fucose positioning alter binding affinities to microbial enzymes. For example, LNFP III is preferentially metabolized by Bacteroides fragilis, while LNFP I is utilized by Bifidobacterium longum . Researchers can employ in vitro fermentation models coupled with metagenomic sequencing to map strain-specific degradation pathways .

Q. What experimental designs resolve contradictions in LNFP III’s role in pathogen inhibition?

Conflicting reports on LNFP III’s anti-pathogenic effects (e.g., vs. Campylobacter jejuni) may stem from differences in experimental models. To address this:

- Use dual-cohort studies comparing in vitro (e.g., epithelial cell monolayers) and in vivo (e.g., gnotobiotic mouse models) systems.

- Control for confounding factors like microbiota composition (via 16S rRNA sequencing) and host immune status.

- Apply multivariate redundancy analysis to isolate LNFP III-specific effects from other HMOs .

Q. What methodologies enable the study of LNFP III’s immunomodulatory effects in neonatal models?

Key approaches include:

- Neonatal murine models fed LNFP III-supplemented diets, with immune profiling via flow cytometry (e.g., T-regulatory cell counts) and cytokine arrays (e.g., IL-10, TGF-β).

- Organoid cultures derived from infant intestinal epithelium to assess gene expression changes (e.g., MUC2, TLR4) in response to LNFP III .

- PICOT framework : Define Population (infants), Intervention (LNFP III dose), Comparison (non-HMO controls), Outcome (immune markers), and Timeframe (short- vs. long-term exposure) .

Q. How can researchers optimize LNFP III stability in preclinical formulations?

Stability studies should assess:

- pH sensitivity : LNFP III degrades in acidic environments (e.g., gastric fluid). Encapsulation in lipid-based nanoparticles or alginate beads can enhance resilience .

- Thermal stability : Lyophilization and storage at −80°C preserve integrity, as shown by HPLC-MS stability assays over 6-month periods .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on LNFP III’s bioavailability in infant trials?

Discrepancies may arise from variations in fecal sample collection protocols or HMO extraction methods. Mitigation strategies include:

- Standardizing sample preparation (e.g., methanol precipitation for HMO isolation).

- Using isotope-labeled internal standards (e.g., ¹³C-LNFP III) to correct for recovery biases.

- Applying mixed-effects models to account for inter-individual microbiota variability .

Q. What statistical frameworks are suitable for analyzing LNFP III’s dose-dependent effects?

- Dose-response curves with nonlinear regression (e.g., sigmoidal models) to identify EC₅₀ values for prebiotic activity.

- ANOVA with post-hoc Tukey tests to compare experimental groups (e.g., low vs. high LNFP III doses).

- Machine learning algorithms (e.g., random forests) to predict outcomes from multi-omics datasets (metagenomics, metabolomics) .

Methodological Resources

- Synthesis Protocols : Refer to Fernández-Mayoralas et al. (1986) for benzylated lactose intermediate methods .

- Analytical Standards : ISOSEP provides LNFP III at 95% purity (CAS 25541-09-7) for calibration .

- Ethical Frameworks : For infant studies, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.